Benzyl (S)-2,5-dioxooxazolidine-4-acetate
Overview
Description
Benzyl (S)-2,5-dioxooxazolidine-4-acetate is a chemical compound that features a benzyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2,5-dioxooxazolidine-4-acetate typically involves the reaction of benzyl alcohol with oxazolidine-4-acetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2,5-dioxooxazolidine-4-acetate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-2,5-dioxooxazolidine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-2,5-dioxooxazolidine-4-acetate involves its interaction with specific molecular targets. The benzyl group can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the oxazolidine ring.
Oxazolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Benzyl (S)-2,5-dioxooxazolidine-4-acetate is unique due to the combination of the benzyl group and the oxazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler benzyl or oxazolidine derivatives.
Properties
IUPAC Name |
benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPTEJAZIWFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929173 | |
Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13590-42-6, 46911-83-5 | |
Record name | Phenylmethyl (4S)-2,5-dioxo-4-oxazolidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13590-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC525328 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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